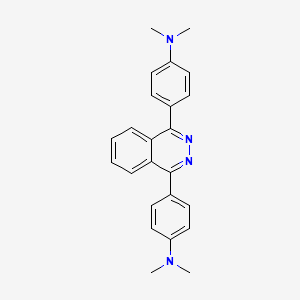
4,4'-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) typically involves the reaction of phthalazine derivatives with N,N-dimethylaniline under specific conditions. One common method is the Stille cross-coupling reaction, where 4,7-dibromo-phthalazine is reacted with N,N-dimethylaniline in the presence of a palladium catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to obtain high-purity 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline).
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents on the phthalazine ring is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully reduced phthalazine compounds.
Applications De Recherche Scientifique
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic light-emitting diodes (OLEDs) due to its favorable electronic properties.
Materials Science: It is investigated for its potential use in the fabrication of advanced materials with specific optical and electronic characteristics.
Biological Research: The compound’s interactions with biological molecules are studied to understand its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) involves its interaction with specific molecular targets. In the context of organic electronics, the compound functions as a charge transport material, facilitating the movement of electrons or holes within a device . In biological systems, its mechanism may involve binding to specific proteins or enzymes, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): An intermediate in dye manufacture and a reagent for the determination of lead.
4,4’-Vinylidenebis(N,N-dimethylaniline): Used in the synthesis of organic light-emitting diodes and other electronic materials.
Uniqueness
4,4’-(Phthalazine-1,4-diyl)bis(N,N-dimethylaniline) is unique due to its phthalazine core, which imparts distinct electronic and structural properties compared to other similar compounds. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as OLEDs and advanced materials.
Propriétés
Numéro CAS |
90523-93-6 |
|---|---|
Formule moléculaire |
C24H24N4 |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
4-[4-[4-(dimethylamino)phenyl]phthalazin-1-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H24N4/c1-27(2)19-13-9-17(10-14-19)23-21-7-5-6-8-22(21)24(26-25-23)18-11-15-20(16-12-18)28(3)4/h5-16H,1-4H3 |
Clé InChI |
CJSDGRGHPBYWPH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9,9'-Ethane-1,2-diylbis[6-(methylsulfanyl)-9h-purine]](/img/structure/B14367137.png)

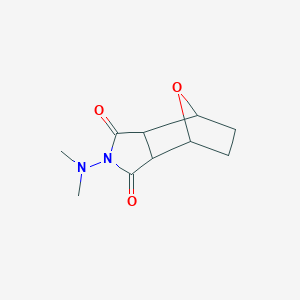

![Ethyl 4-({2-[(methanesulfonyl)oxy]ethyl}sulfanyl)butanoate](/img/structure/B14367155.png)
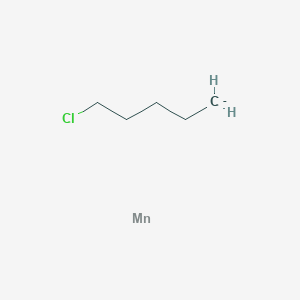
![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![9-Benzyl-6-[(2-nitrophenyl)methylsulfanyl]purin-2-amine](/img/structure/B14367184.png)
![1,1'-Methylenebis[2-(undecyloxy)benzene]](/img/structure/B14367190.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
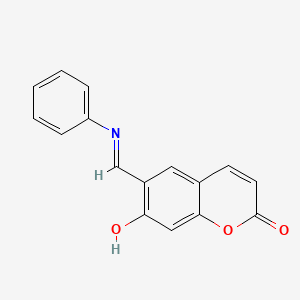
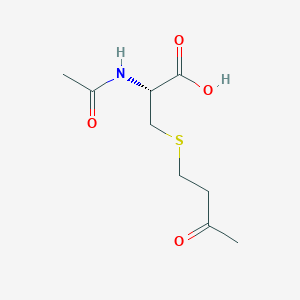
![3-{Tris[(2-ethylhexyl)oxy]silyl}propan-1-amine](/img/structure/B14367226.png)
